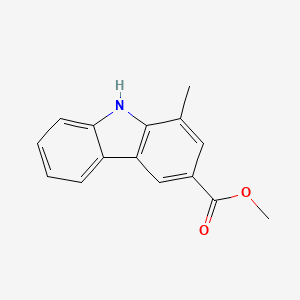
methyl 1-methyl-9H-carbazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-methyl-9H-carbazole-3-carboxylate is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The structure of this compound consists of a carbazole core with a methyl group at the 1-position and a carboxylate ester group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-9H-carbazole-3-carboxylate can be achieved through various synthetic routes. One common method involves the copper-promoted N-arylation of methyl 4-amino-3-iodobenzoate with boronic acids, followed by palladium-catalyzed intramolecular C–H arylation . This method provides an efficient route to carbazole derivatives.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-9H-carbazole-3-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the carbazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted carbazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
Methyl 1-methyl-9H-carbazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of methyl 1-methyl-9H-carbazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to receptors or enzymes, thereby influencing cellular functions. For example, carbazole derivatives have been shown to modulate glucose metabolism, inhibit inflammatory mediators, and control oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-methoxy-9H-carbazole-3-carboxylate: Similar structure with a methoxy group instead of a methyl group at the 1-position.
9-Methyl-9H-carbazole-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxylate ester group.
2-Methyl-9H-carbazole: Similar structure with a methyl group at the 2-position instead of the 1-position.
Uniqueness
Methyl 1-methyl-9H-carbazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
104970-91-4 |
|---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
methyl 1-methyl-9H-carbazole-3-carboxylate |
InChI |
InChI=1S/C15H13NO2/c1-9-7-10(15(17)18-2)8-12-11-5-3-4-6-13(11)16-14(9)12/h3-8,16H,1-2H3 |
InChI Key |
QIBIOYUABKRONK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC3=CC=CC=C32)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















